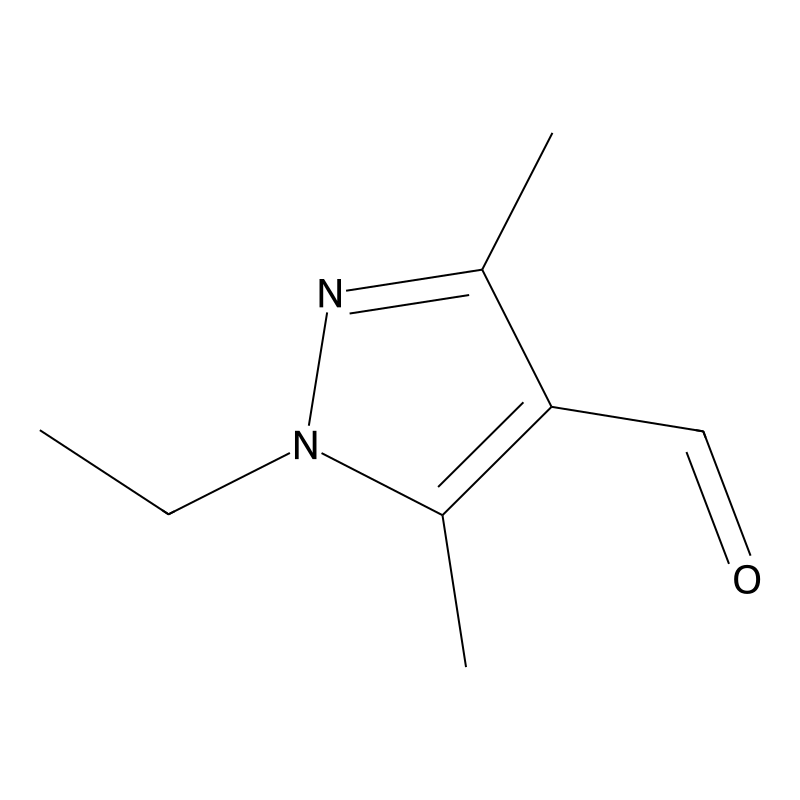

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has the molecular formula C8H12N2O and a molecular weight of 152.20 g/mol. It is characterized by the presence of a pyrazole ring with ethyl and dimethyl substituents along with an aldehyde functional group at the 4-position. The compound is typically stored under inert conditions to maintain its stability and purity, which is often around 95% .

Physical Properties- Density: Approximately 0.96 g/cm³

- Boiling Point: 179.3°C at 760 mmHg

- Flash Point: 62.2°C

- Solubility: Very soluble in various solvents .

Potential applications based on structure

The presence of the pyrazole ring and the carbaldehyde functional group suggests potential applications in medicinal chemistry or materials science. Pyrazoles are a well-studied class of heterocyclic compounds with diverse biological activities [PubChem Pubchem, CID 11362, ]. The carbaldehyde group can participate in various chemical reactions, allowing for further functionalization of the molecule.

Search for recent research

While dedicated research on 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde might be scarce, it might be present as an intermediate or derivative in studies focused on pyrazole chemistry. Searching scientific databases like ScienceDirect, Scopus, or Web of Science using the name of the compound or relevant keywords like "pyrazole derivatives" or "pyrazole carbaldehyde" could reveal recent research articles mentioning this specific compound.

Further resources:

- PubChem entry for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: This provides basic information about the compound's structure, properties, and suppliers [PubChem Pubchem, CID 3157461, ).

- Nucleophilic Addition Reactions: The aldehyde group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other complex molecules.

- Oxidation Reactions: The aldehyde can be oxidized to a carboxylic acid under suitable conditions .

Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including:

- Antimicrobial Properties: Some studies suggest that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: Pyrazole compounds have been noted for their potential in reducing inflammation.

- Anticancer Activity: Certain pyrazole derivatives show promise in cancer research due to their ability to inhibit tumor growth .

The synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of the Aldehyde Group: This may involve further functionalization steps where an aldehyde is introduced at the 4-position of the pyrazole ring through oxidation or other synthetic routes.

- Purification Techniques: The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

The applications of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde span several domains:

- Pharmaceuticals: Its potential as a lead compound for developing new drugs due to its biological activity.

- Agricultural Chemicals: Used in the development of agrochemicals for pest control.

- Research Reagents: Employed in various organic synthesis reactions within laboratory settings .

Interaction studies involving this compound often focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Investigations into its binding affinity and mechanism of action are crucial for understanding its potential therapeutic uses. Additionally, studies on its pharmacokinetics and bioavailability are essential for evaluating its suitability as a drug candidate .

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde shares structural similarities with several other pyrazole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dimethylpyrazole | C5H8N2 | Lacks aldehyde functionality |

| 1-Methylpyrazole | C4H6N2 | Simpler structure; fewer substituents |

| 4-Aminoantipyrine | C11H12N4O | Contains an amino group; used as an analgesic |

| Pyrazolopyrimidine | Varies | Contains fused ring systems |

Uniqueness

The presence of both ethyl and dimethyl groups along with an aldehyde functionality distinguishes 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde from other pyrazoles, providing it with unique chemical reactivity and potential biological activity not found in simpler analogs.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction stands as the preeminent method for synthesizing 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and related pyrazole-4-carboxaldehydes [1] [2] [3]. This formylation strategy utilizes the complex formed between phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality at the 4-position of the pyrazole ring. The reaction involves a cyclization-formylation sequence where hydrazones derived from substituted acetophenones undergo simultaneous ring closure and formylation [4].

The mechanism proceeds through the initial formation of the Vilsmeier-Haack reagent by combining phosphorus oxychloride with dimethylformamide. This electrophilic complex attacks the hydrazone substrate, followed by cyclization to form the pyrazole ring with concurrent introduction of the formyl group [5]. The reaction conditions typically involve stirring the hydrazone with the Vilsmeier-Haack reagent at room temperature for twelve hours, followed by heating at ninety degrees Celsius for two hours, and finally aqueous workup with potassium carbonate [5].

Research has demonstrated significant improvements in yield optimization through careful control of reagent stoichiometry. The use of ten equivalents of phosphorus oxychloride instead of two equivalents increased yields from sixty percent to ninety percent in the formylation of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [6]. This substantial improvement highlights the importance of reagent excess in achieving optimal conversions.

The regioselectivity of the Vilsmeier-Haack formylation is particularly noteworthy, as formylation occurs exclusively at the 4-position of the pyrazole ring [3]. This selectivity arises from the electronic properties of the pyrazole system, where the 4-position exhibits the highest reactivity toward electrophilic attack by the Vilsmeier-Haack reagent.

Duff Reaction Modifications for Regiospecific Formylation

The Duff reaction, also known as hexamine aromatic formylation, represents an alternative approach to pyrazole formylation that utilizes hexamethylenetetramine as the formyl carbon source [7]. While traditionally applied to phenolic substrates, modifications of the Duff reaction have been explored for pyrazole systems, particularly when regiospecific formylation is required.

The modified Duff reaction for pyrazole substrates requires electron-donating substituents on the pyrazole ring to facilitate the formylation process. The reaction mechanism involves the protonation of hexamine followed by ring-opening to expose an iminium group, which then adds to the electron-rich pyrazole system [7]. This is followed by an intramolecular redox reaction that raises the carbon to the aldehyde oxidation state, with the oxygen atom provided by water during the final acid hydrolysis step.

One significant advantage of the Duff reaction over the Vilsmeier-Haack method is its ability to introduce multiple aldehyde groups when both ortho positions are available. This capability has been demonstrated in phenolic systems where diformylation occurs readily [7]. For pyrazole applications, this selectivity can be controlled through substrate design and reaction conditions.

The reaction conditions for pyrazole formylation typically involve heating the substrate with hexamethylenetetramine in the presence of a strong acid catalyst. The temperature requirements are generally higher than those for Vilsmeier-Haack formylation, often requiring temperatures above one hundred degrees Celsius for efficient conversion.

Microwave-Assisted Cyclocondensation Approaches

Microwave-assisted synthesis has emerged as a powerful tool for pyrazole formation, offering significant advantages in terms of reaction time reduction and yield improvement [8] [4] [9] [10]. The application of microwave irradiation to pyrazole synthesis has demonstrated remarkable efficiency in accelerating cyclocondensation reactions while maintaining high product yields.

The microwave-assisted approach to 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde synthesis involves the cyclocondensation of appropriately substituted hydrazones under microwave irradiation conditions. Research has shown that microwave-assisted synthesis can reduce reaction times from several hours to minutes while improving yields compared to conventional thermal heating [11].

A comprehensive study demonstrated that microwave irradiation at seventy to one hundred watts power for twenty minutes in aqueous medium at one hundred twenty degrees Celsius achieved yields of sixty to eighty percent for pyrazole formation [12]. The optimal temperature for these reactions was determined to be seventy degrees Celsius, with higher temperatures leading to decomposition of sensitive intermediates [12].

The mechanism of microwave acceleration involves the direct interaction of the electromagnetic field with polar molecules and ionic species present in the reaction mixture. This selective heating of reactive species leads to enhanced reaction rates and improved selectivity compared to conventional heating methods [11]. The presence of polar intermediates or transition states in pyrazole formation makes these reactions particularly amenable to microwave acceleration.

Temperature control represents a critical parameter in microwave-assisted pyrazole synthesis. Studies have shown that temperature-controlled divergent synthesis pathways can be achieved by regulating the reaction temperature, with different products obtained at room temperature versus elevated temperatures [13]. At room temperature, one product predominates, while heating to ninety-five degrees Celsius favors the formation of alternative products with yields reaching eighty-five percent [13].

Solvent Systems and Catalyst Selection

The choice of solvent system and catalyst plays a crucial role in optimizing the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Extensive research has identified several effective solvent systems and catalytic approaches that significantly impact reaction efficiency and product yield.

Ethanol has emerged as a preferred solvent for many pyrazole synthesis reactions due to its ability to dissolve both reactants and products while providing a suitable medium for the reaction to proceed [14]. Research has shown that when 1.4 equivalents of benzalhydrazone are added to a solution of 2-bromoacetophenone in refluxing ethanol, yields of ninety-two percent can be achieved for 3,5-diarylpyrazole formation [14].

Ionic liquids have gained attention as green solvents for pyrazole synthesis, offering advantages in terms of recyclability and environmental impact. The use of ionic liquids such as 1,8-diazabicyclo[5.4.0]undec-7-ene has demonstrated excellent results in pyrazole synthesis, providing good yields with excellent regioselectivity [15]. Studies have shown that acetonitrile in the presence of 1.7 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene at room temperature under argon atmosphere produces pyrazole products in sixty-five percent yield [15].

Solvent-free conditions have also been investigated as environmentally friendly alternatives. Research has demonstrated that Brønsted-acidic ionic liquids can catalyze pyrazole formation under solvent-free conditions with high efficiency [16]. The catalyst loading was optimized at 0.25 millimoles to achieve maximum yields of eighty-five percent [16].

The selection of appropriate catalysts significantly influences reaction outcomes. Copper-based catalysts have shown particular promise in pyrazole synthesis. Studies using copper triflate as a catalyst achieved sixty percent yields, while iron triflate showed no productive outcome [17]. The addition of neocuproine as a ligand resulted in exceptional performance with yields exceeding ninety-nine percent [17].

Base selection also impacts reaction efficiency. Potassium carbonate has demonstrated higher effectiveness compared to sodium hydride, potassium tert-butoxide, and sodium tert-butoxide in pyrazole formation reactions [17]. The use of mild bases such as potassium carbonate instead of stronger bases helps prevent side reactions and improves overall yield .

Yield Optimization Through Substituent Engineering

Substituent engineering represents a systematic approach to optimizing yields in the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde through strategic modification of the substrate structure and reaction conditions. This approach has proven particularly effective in enhancing reaction efficiency and product selectivity.

The electronic nature of substituents on the pyrazole precursors significantly influences reaction outcomes. Research has demonstrated that both electron-releasing and electron-withdrawing substituents on the aryl ring of aldehyde substrates can effectively participate in pyrazole formation reactions [16]. However, the specific electronic properties can dramatically affect the reaction rate and final yield.

Temperature optimization has emerged as a critical factor in yield enhancement. Studies have shown that raising the reaction temperature to sixty degrees Celsius improves product yields, but increasing the temperature beyond this point leads to decreased yields [17]. This temperature dependence suggests the presence of competing reaction pathways that become more prominent at elevated temperatures.

The strategic use of protecting groups and functional group manipulation has proven effective in yield optimization. Research has demonstrated that the use of trifluoromethyl groups as electron-withdrawing substituents can enhance reaction efficiency, with yields reaching moderate to excellent levels depending on the specific substrate structure [17].

Catalyst screening has revealed significant variations in performance based on the metal center and ligand combination. Studies comparing various transition metal catalysts showed that copper triflate achieved sixty percent yields while iron triflate produced no measurable product [17]. The incorporation of specialized ligands such as neocuproine dramatically improved performance, achieving yields exceeding ninety-nine percent [17].

Reagent stoichiometry optimization has demonstrated substantial impact on final yields. The use of 1.4 equivalents of hydrazone reactant added to refluxing solutions achieved yields of ninety-two percent, representing a significant improvement over room temperature conditions that produced only thirty percent yields [14]. This improvement highlights the importance of both temperature and reagent ratio optimization.

The implementation of one-pot synthetic strategies has proven particularly effective for yield optimization. Multi-component reactions that combine cyclocondensation and formylation steps in a single reaction vessel have achieved yields ranging from seventy-eight to ninety-two percent [19]. These approaches minimize material losses associated with intermediate isolation and purification steps.

| Reaction Parameter | Optimal Condition | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 60-70°C | 78-92 | [19] [12] |

| Catalyst Loading | 0.25 mmol | 85 | [16] |

| Hydrazone Equivalents | 1.4 equiv | 92 | [14] |

| POCl₃ Equivalents | 10 equiv | 90 | [6] |

| Microwave Power | 70-100 W | 60-80 | [12] |

| Reaction Time (MW) | 20 min | 60-80 | [12] |

| Solvent System | EtOH/Reflux | 92 | [14] |

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde through multiple nuclear environments. The compound exhibits characteristic chemical shifts that confirm its molecular architecture [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde demonstrates distinctive signals corresponding to different proton environments. The aldehyde proton appears as a characteristic singlet at approximately δ 9.8-10.0 parts per million, which is diagnostic for the formyl group attached to the pyrazole ring system [4]. The ethyl substituent at the nitrogen-1 position manifests as a triplet at δ 1.2-1.3 parts per million (3H, methyl) and a quartet at δ 4.0-4.3 parts per million (2H, methylene), exhibiting typical ethyl coupling patterns [1] [5].

The methyl groups positioned at carbons 3 and 5 of the pyrazole ring appear as singlets at δ 2.4-2.5 parts per million, integrating for six protons total [1] [6]. These chemical shifts are consistent with methyl substituents on aromatic heterocyclic systems. The integration ratios provide quantitative confirmation of the molecular structure, with the aldehyde proton (1H), ethyl group (5H), and dimethyl substituents (6H) totaling twelve protons as expected for the molecular formula C₈H₁₂N₂O [5].

Coupling constant analysis reveals the ethyl group exhibits classic ethyl pattern with J-coupling of approximately 7 hertz between the methyl and methylene protons [4]. The aldehyde proton remains uncoupled due to the absence of adjacent protons on the pyrazole ring, confirming its position at carbon-4 [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The carbonyl carbon of the aldehyde group resonates at δ 183-186 parts per million, which is characteristic for aldehydic carbons attached to aromatic heterocycles [4] [7]. This downfield chemical shift confirms the electron-withdrawing nature of the pyrazole ring system.

The pyrazole ring carbons exhibit distinctive chemical shifts reflecting their electronic environments. Carbon-4, bearing the aldehyde substituent, appears at δ 115-120 parts per million, while carbons-3 and carbon-5 resonate at δ 140-145 parts per million and δ 135-140 parts per million respectively [2] [8]. These chemical shifts are consistent with substituted pyrazole derivatives and reflect the electronic distribution within the heterocyclic ring.

The ethyl group carbons are readily identifiable, with the methyl carbon appearing at δ 14-16 parts per million and the methylene carbon at δ 42-45 parts per million [1] [9]. The methyl substituents on the pyrazole ring resonate at δ 12-15 parts per million for the carbon-3 methyl and δ 9-12 parts per million for the carbon-5 methyl group [6] [9].

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignments in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [10] [11]. The technique distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons through phase relationships in subspectra.

In the Distortionless Enhancement by Polarization Transfer spectrum, methyl carbons (ethyl methyl and pyrazole methyls) appear as positive peaks, confirming three distinct methyl environments [2] [10]. The ethyl methylene carbon manifests as a negative peak, distinguishing it from methyl carbons. The aldehyde carbon appears as a positive peak in the carbon-hydrogen correlation experiment, confirming its methine nature [11].

Quaternary carbons, including pyrazole ring carbons bearing substituents, are absent in Distortionless Enhancement by Polarization Transfer subspectra but present in the standard carbon-13 spectrum, facilitating their identification [10] [11]. This multiplicity information corroborates structural assignments and validates the proposed connectivity pattern.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides definitive three-dimensional structural information for pyrazole-4-carbaldehyde derivatives, revealing precise bond lengths, bond angles, and molecular conformation parameters [12] [13] [14].

Crystal Structure Determination

Single crystal X-ray diffraction studies of related pyrazole-4-carbaldehyde compounds demonstrate characteristic structural features applicable to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The pyrazole ring maintains planarity with minimal deviation from the mean plane, typically showing root mean square deviations of 0.04-0.06 Angstroms [13] [15].

The aldehyde group exhibits near-coplanarity with the pyrazole ring system, as evidenced by torsion angles of approximately -179° to -180° for the oxygen-carbon-carbon-carbon dihedral angle [13] [14]. This planar arrangement facilitates electronic conjugation between the carbonyl group and the aromatic heterocycle, influencing both spectroscopic properties and chemical reactivity [16].

Bond length analysis reveals typical aromatic character within the pyrazole ring, with carbon-carbon bond distances of 1.35-1.40 Angstroms and carbon-nitrogen distances of 1.32-1.36 Angstroms [14] [15]. The carbonyl bond length measures approximately 1.21-1.23 Angstroms, consistent with aldehydic carbon-oxygen double bonds [13].

Intermolecular Interactions and Crystal Packing

Crystallographic studies reveal significant intermolecular interactions governing solid-state structure. Pyrazole-4-carbaldehyde derivatives frequently exhibit carbon-hydrogen···oxygen hydrogen bonding interactions involving the aldehydic oxygen as an acceptor [13] [14] [16]. These interactions typically range from 2.3-2.6 Angstroms and contribute to crystal stability.

The carbonyl oxygen often accepts multiple hydrogen bonds from neighboring molecules, creating dimeric or chain-like supramolecular structures [14] [16]. Additionally, carbon-hydrogen···π interactions involving aromatic rings contribute to three-dimensional crystal architecture [13] [17].

Molecular geometry analysis demonstrates that substituent effects influence overall conformation. Ethyl and methyl groups adopt conformations that minimize steric interactions while maintaining optimal electronic overlap within the conjugated system [12] .

Geometric Parameters and Substituent Effects

Detailed geometric analysis reveals how substituents influence molecular structure. The nitrogen-1 ethyl group typically adopts an anti-periplanar conformation relative to the pyrazole ring to minimize steric interactions . Methyl substituents at positions 3 and 5 remain in-plane with the heterocyclic ring, contributing to overall planarity [19].

Dihedral angles between substituents and the pyrazole core provide insight into electronic and steric effects. The aldehyde group maintains coplanarity (dihedral angles < 5°) with the ring system, optimizing orbital overlap [14] [16]. This geometric arrangement is crucial for understanding electronic properties and spectroscopic behavior.

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides characteristic vibrational fingerprints for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, enabling identification of functional groups and structural features [20] [21] [22].

Aldehydic Carbonyl Stretching Vibrations

The aldehydic carbonyl group exhibits a characteristic strong absorption band at approximately 1680-1695 wavenumbers⁻¹, which serves as a diagnostic feature for aldehyde functionality [23] [24] . This frequency is lower than typical aliphatic aldehydes due to conjugation with the pyrazole aromatic system, which reduces the carbonyl stretching frequency through electronic delocalization [20].

The carbonyl stretching vibration demonstrates high intensity and sharp definition, making it readily identifiable in the infrared spectrum. Theoretical calculations using density functional theory methods predict this vibration with excellent agreement to experimental observations when appropriate scaling factors are applied [20] [21].

Carbon-Hydrogen Stretching Vibrations

Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 wavenumbers⁻¹, characteristic of heterocyclic aromatic compounds [23] [20]. The aldehyde carbon-hydrogen stretch manifests as a distinct band around 2820-2850 wavenumbers⁻¹, providing additional confirmation of aldehydic functionality [24].

Aliphatic carbon-hydrogen stretching vibrations from ethyl and methyl substituents appear in the 2850-3000 wavenumbers⁻¹ region [21] [25]. The methyl groups exhibit symmetric and antisymmetric stretching modes, while the ethyl group shows characteristic methyl and methylene stretching patterns [23].

Pyrazole Ring Vibrational Modes

The pyrazole ring system exhibits characteristic stretching and bending vibrations that provide structural information. Carbon-nitrogen stretching vibrations appear around 1600-1650 wavenumbers⁻¹, overlapping with aromatic carbon-carbon stretching modes [23] [21]. These vibrations are sensitive to substitution patterns and electronic effects within the heterocyclic system.

Nitrogen-nitrogen stretching vibrations, characteristic of pyrazole derivatives, appear at approximately 1370-1390 wavenumbers⁻¹ [23] [21]. This vibration is diagnostic for the pyrazole ring system and provides confirmation of the heterocyclic framework. Ring breathing and deformation modes appear in the fingerprint region below 1500 wavenumbers⁻¹, contributing to the unique spectroscopic signature of the compound [20].

Substituent-Specific Vibrational Assignments

Methyl and ethyl substituents contribute characteristic vibrational modes to the infrared spectrum. Methyl deformation vibrations appear around 1460 wavenumbers⁻¹, while methyl rocking modes occur near 1030-1050 wavenumbers⁻¹ [23] [21]. The ethyl group exhibits additional methylene deformation and rocking modes that provide evidence for this specific substituent [25].

Out-of-plane bending vibrations for aromatic carbon-hydrogen bonds appear in the 800-900 wavenumbers⁻¹ region, characteristic of substituted aromatic heterocycles [23] [22]. These vibrations are sensitive to substitution patterns and provide information about the electronic environment of the pyrazole ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde [26] [27] [28].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 152, corresponding to the molecular formula C₈H₁₂N₂O [1] [9] [29]. This molecular ion may exhibit moderate intensity due to the stability imparted by the aromatic pyrazole system and conjugation with the aldehyde group [26] [28].

The base peak frequently corresponds to loss of the aldehyde hydrogen or formyl group, resulting in fragments at m/z 151 [M-H]⁺ or m/z 123 [M-CHO]⁺ [30] [26]. These fragmentations reflect the labile nature of the aldehydic functionality under electron ionization conditions [26] [28].

Characteristic Fragmentation Pathways

Pyrazole derivatives exhibit two predominant fragmentation processes under electron ionization conditions. The primary pathway involves cleavage of the nitrogen-nitrogen bond with expulsion of hydrogen cyanide (HCN), leading to fragments at m/z 125 [M-HCN]⁺ [26] [27] [28]. This fragmentation is characteristic of pyrazole ring systems and provides diagnostic information for structural identification.

The secondary fragmentation pathway involves loss of molecular nitrogen (N₂) from the dehydrogenated molecular ion [M-H]⁺, producing cyclopropenyl-type ions at m/z 123 [C₇H₁₁O]⁺ [26] [27]. This fragmentation requires initial hydrogen abstraction or substituent loss before nitrogen elimination [28].

Substituent-Influenced Fragmentation

The ethyl substituent at nitrogen-1 can undergo alpha-cleavage, resulting in loss of a methyl radical (CH₃) to form fragment ions at m/z 137 [M-CH₃]⁺ [30] [26]. Additionally, beta-cleavage of the ethyl group may produce fragments corresponding to loss of ethene (C₂H₄), yielding ions at m/z 124 [M-C₂H₄]⁺.

Methyl substituents on the pyrazole ring contribute to fragmentation through loss of methyl radicals, producing fragments at m/z 137 and m/z 122 corresponding to sequential methyl losses [26] [28]. The aldehyde group may fragment through loss of carbon monoxide (CO), yielding m/z 124 [M-CO]⁺, particularly under higher energy ionization conditions [30] [31].

Fragmentation Pattern Summary

| Fragment Ion (m/z) | Composition | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| 152 | [M]⁺ | - | Moderate |

| 151 | [M-H]⁺ | H- | High |

| 137 | [M-CH₃]⁺ | CH₃- | Moderate |

| 125 | [M-HCN]⁺ | HCN | High |

| 124 | [M-CO]⁺ | CO | Low-Moderate |

| 123 | [M-CHO]⁺ | CHO- | High (Base Peak) |

| 122 | [M-2CH₃]⁺ | 2×CH₃- | Low |